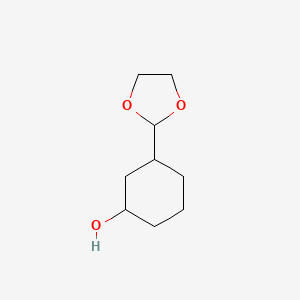

3-(1,3-Dioxolan-2-yl)cyclohexanol

Description

Contextualization within Cyclohexanol (B46403) Derivatives and Acetal (B89532) Chemistry

Cyclohexanol and its derivatives are fundamental structural motifs in organic chemistry, appearing in a vast array of natural products, pharmaceuticals, and materials. The six-membered ring of cyclohexanol provides a versatile scaffold that can be functionalized in a regio- and stereoselective manner. The hydroxyl group itself is a key functional handle, allowing for a multitude of chemical transformations.

The chemistry of 3-(1,3-Dioxolan-2-yl)cyclohexanol is deeply rooted in the principles of acetal chemistry. Acetals, formed by the reaction of a carbonyl compound with an alcohol, are a cornerstone of protecting group strategy in organic synthesis. nih.gov The 1,3-dioxolane (B20135) moiety in the target molecule is a cyclic acetal, typically formed from a carbonyl group and ethylene (B1197577) glycol. organic-chemistry.org This functional group is stable under a wide range of conditions, particularly basic and nucleophilic environments, making it an ideal choice for masking a reactive carbonyl functionality while other parts of a molecule are being modified. organic-chemistry.org

The synthesis of this compound logically proceeds from a precursor, 3-(1,3-dioxolan-2-yl)cyclohexanone. This ketone itself is prepared by the protection of 1,3-cyclohexanedione (B196179) or a related precursor. The subsequent reduction of the ketone functionality to a hydroxyl group yields the title compound. This synthetic sequence highlights a common strategy in multi-step organic synthesis: the protection of a reactive group, modification of another part of the molecule, and subsequent deprotection if necessary.

Strategic Importance of the 1,3-Dioxolane Moiety as a Protecting Group and Functional Handle

The 1,3-dioxolane group in this compound serves a crucial strategic purpose in organic synthesis. Its primary role is that of a protecting group for a carbonyl functionality. The formation of a cyclic acetal with ethylene glycol is a highly efficient method to prevent the carbonyl group from undergoing unwanted reactions. organic-chemistry.org

Key Attributes of the 1,3-Dioxolane Protecting Group:

Stability: Cyclic acetals are notably stable to a variety of reagents, including hydrides, organometallics, and bases. organic-chemistry.org This stability allows for a broad range of chemical transformations to be carried out on other parts of the molecule without affecting the protected carbonyl group.

Introduction and Removal: The 1,3-dioxolane group can be readily introduced under acidic conditions, often with the removal of water to drive the reaction to completion. organic-chemistry.org Conversely, it can be removed (deprotected) by treatment with aqueous acid, regenerating the original carbonyl group. nih.gov This orthogonality of protection and deprotection conditions is a key feature of a good protecting group.

Functional Handle: Beyond its protective role, the 1,3-dioxolane ring can also act as a functional handle. The oxygen atoms can influence the reactivity of adjacent centers through electronic effects or by acting as coordination sites for metal catalysts.

The strategic placement of the 1,3-dioxolane group at the 3-position of the cyclohexanol ring allows for the selective manipulation of the hydroxyl group. For instance, the hydroxyl group can be oxidized, esterified, or converted into a leaving group, all while the masked carbonyl at the 3-position remains inert. This enables the synthesis of complex difunctional cyclohexanoid structures.

Structural Features and Stereochemical Considerations of this compound

The structure of this compound presents interesting stereochemical considerations. The cyclohexyl ring can exist in various conformations, with the chair conformation being the most stable. The two substituents, the hydroxyl group and the 1,3-dioxolane group, can be arranged in either a cis or trans relationship relative to each other.

The reduction of the precursor, 3-(1,3-dioxolan-2-yl)cyclohexanone, can lead to the formation of two diastereomers:

cis-3-(1,3-Dioxolan-2-yl)cyclohexanol: Both the hydroxyl and the 1,3-dioxolane groups are on the same face of the cyclohexyl ring.

trans-3-(1,3-Dioxolan-2-yl)cyclohexanol: The hydroxyl and the 1,3-dioxolane groups are on opposite faces of the cyclohexyl ring.

The stereochemical outcome of the reduction is dependent on the reducing agent used and the steric environment around the carbonyl group. For example, reduction with a sterically bulky hydride reagent would likely favor the formation of the isomer where the hydroxyl group is in the axial position to avoid steric hindrance. Conversely, a smaller hydride reagent might favor the formation of the thermodynamically more stable equatorial alcohol.

Each of these diastereomers will exist as a mixture of rapidly interconverting chair conformations. The preferred conformation will be the one that minimizes steric interactions, with bulky substituents favoring the equatorial position.

Conformational Analysis of trans-3-(1,3-Dioxolan-2-yl)cyclohexanol:

| Conformer | -OH Position | -(1,3-Dioxolan-2-yl) Position | Stability |

| A | Equatorial | Equatorial | More Stable |

| B | Axial | Axial | Less Stable |

Conformational Analysis of cis-3-(1,3-Dioxolan-2-yl)cyclohexanol:

| Conformer | -OH Position | -(1,3-Dioxolan-2-yl) Position | Stability |

| A | Equatorial | Axial | Stability depends on the relative steric bulk of the substituents. |

| B | Axial | Equatorial | Stability depends on the relative steric bulk of the substituents. |

The stereoisomeric composition of related 1,3-dioxolane derivatives has been studied using NMR spectroscopy techniques, which can distinguish between different diastereomers. researchgate.net

Historical Development and Key Milestones in the Research Pertaining to this compound

While specific research milestones for the exact molecule this compound are not extensively documented in dedicated publications, its development is intrinsically linked to the broader history of protecting group chemistry and the synthesis of functionalized alicyclic compounds.

The use of acetals as protecting groups for carbonyls has been a fundamental concept in organic synthesis for many decades. The work of pioneers in this field laid the groundwork for the strategic use of groups like the 1,3-dioxolane. The development of mild and selective methods for the formation and cleavage of acetals was a significant advancement. organic-chemistry.org

The synthesis of functionalized cyclohexanes and cyclohexanols is another area with a rich history, driven by the prevalence of these motifs in natural products and medicinally important compounds. The ability to control the stereochemistry of substituents on a cyclohexane (B81311) ring has been a long-standing goal in organic synthesis.

A key conceptual milestone leading to the synthesis of compounds like this compound was the realization that a symmetrical starting material like 1,3-cyclohexanedione could be selectively monofunctionalized. The protection of one carbonyl group as an acetal allows the other to be manipulated independently. The subsequent reduction of the remaining carbonyl to an alcohol, a reaction that has been extensively studied and optimized, completes the synthesis of the target structure. Biocatalytic methods, for instance using Baker's Yeast, have also been explored for the reduction of cyclohexanones, often providing high stereoselectivity. sphinxsai.com

In essence, the intellectual framework for the synthesis and utility of this compound is built upon the foundational principles of organic chemistry developed over many years of research.

Structure

3D Structure

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3-(1,3-dioxolan-2-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C9H16O3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h7-10H,1-6H2 |

InChI Key |

QEGDBPKPUBDMOG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)O)C2OCCO2 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 1,3 Dioxolan 2 Yl Cyclohexanol

Retrosynthetic Analysis and Strategic Disconnections for 3-(1,3-Dioxolan-2-yl)cyclohexanol

A retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection involves the acetal (B89532) functional group, leading back to a 3-hydroxycyclohexanecarbaldehyde and ethylene (B1197577) glycol. This highlights the importance of protecting group chemistry in the synthetic strategy.

Another strategic disconnection targets the carbon-carbon bond of the cyclohexanol (B46403) ring itself. This approach might involve a Diels-Alder reaction to construct the six-membered ring, followed by functional group manipulations to install the hydroxyl and dioxolane moieties. youtube.com A further disconnection can be made at the alcohol group, suggesting a reduction of a corresponding ketone, 3-(1,3-dioxolan-2-yl)cyclohexanone. This ketone, in turn, can be derived from 1,3-cyclohexanedione (B196179).

These disconnections form the basis for the various synthetic routes detailed below.

Classical and Established Synthetic Routes to this compound

Acid-Catalyzed Acetal Formation from Precursor Cyclohexanone (B45756) Derivatives

A common and straightforward method for the synthesis of this compound involves the protection of a carbonyl group in a suitable precursor. ijsdr.org This is typically achieved through an acid-catalyzed reaction with ethylene glycol to form the 1,3-dioxolane (B20135) ring. libretexts.orglibretexts.org The starting material for this approach is often a derivative of cyclohexanone.

The general mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org Nucleophilic attack by one of the hydroxyl groups of ethylene glycol follows, leading to a hemiacetal intermediate. libretexts.orglibretexts.org Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water generates an oxonium ion, which is then attacked by the second hydroxyl group of the ethylene glycol, forming the cyclic acetal. libretexts.orglibretexts.org The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. libretexts.orggoogle.com

Table 1: Examples of Acid Catalysts for Acetal Formation

| Catalyst | Reference |

| p-Toluenesulfonic acid | google.comresearchgate.net |

| Sulfuric acid | google.com |

| Hydrogen chloride | libretexts.orggoogle.com |

| Acidic ion exchangers | google.com |

| Brønsted acidic ionic liquids | researchgate.net |

Reductive Pathways to the Cyclohexanol Core

Once the dioxolane protective group is in place, the synthesis of this compound can proceed via the reduction of a ketone. The precursor, 3-(1,3-dioxolan-2-yl)cyclohexanone, can be prepared from 1,3-cyclohexanedione. One of the carbonyl groups of 1,3-cyclohexanedione is selectively protected as a dioxolane, leaving the other free for reduction.

The reduction of the ketone to the corresponding alcohol can be accomplished using various reducing agents. Metal hydrides such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for this transformation. google.com Catalytic hydrogenation over catalysts like Raney nickel is another effective method. google.commdpi.com The choice of reducing agent can sometimes influence the stereochemical outcome of the reaction, yielding either the cis or trans isomer of the cyclohexanol.

Stereoselective and Enantioselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound requires more advanced strategies that control the formation of chiral centers.

Chiral Auxiliaries and Substrate Control in Stereochemical Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgthieme-connect.de In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule to influence the diastereoselectivity of a key bond-forming or reduction step. thieme-connect.descielo.org.mx For instance, a chiral auxiliary could be used to direct the reduction of 3-(1,3-dioxolan-2-yl)cyclohexanone, leading to a preponderance of one diastereomer of the alcohol. sigmaaldrich.com Evans oxazolidinones are a well-known class of chiral auxiliaries used in various asymmetric syntheses. wikipedia.orgscielo.org.mxnih.gov

Substrate control relies on the inherent chirality of the starting material to influence the stereochemistry of subsequent reactions. If a chiral starting material is used, its stereocenters can direct the formation of new stereocenters with a degree of selectivity.

Asymmetric Catalysis for Enantioselective Synthesis of this compound

Asymmetric catalysis offers a powerful and efficient approach to enantioselective synthesis. mdpi.com This methodology employs a chiral catalyst to create a chiral product from an achiral or racemic substrate. mdpi.com For the synthesis of enantiomerically enriched this compound, an asymmetric reduction of 3-(1,3-dioxolan-2-yl)cyclohexanone would be a key step.

This can be achieved through asymmetric transfer hydrogenation using a chiral catalyst, or through enantioselective hydrogenation with a chiral metal complex. nih.gov Organocatalysis also presents a viable route, where small organic molecules act as chiral catalysts. mdpi.comnih.gov For example, proline and its derivatives have been successfully used as organocatalysts in asymmetric aldol (B89426) and Michael reactions, which could be adapted for the synthesis of precursors to chiral this compound. mdpi.com

Table 2: Examples of Chiral Ligands and Catalysts in Asymmetric Synthesis

| Catalyst/Ligand System | Application | Reference |

| Cinchona-alkaloid-thiourea-based organocatalysts | Asymmetric [3+2] cycloaddition for 1,3-dioxolanes | nih.gov |

| (R)-BINOL | Chiral auxiliary in asymmetric synthesis | wikipedia.org |

| Camphorsultam | Chiral auxiliary in aldol and Michael additions | wikipedia.org |

| Evans Oxazolidinones | Chiral auxiliaries in alkylation and aldol reactions | wikipedia.orgscielo.org.mx |

| (S,S)-BDPP, (S,S)-DIOP, (R)-BINAP with Platinum | Asymmetric hydroformylation | researchgate.net |

| L-Proline | Organocatalyst for asymmetric intramolecular aldol reactions | mdpi.com |

Diastereoselective Approaches to Specific Isomers of this compound

The final step in a likely synthesis of this compound would be the reduction of the corresponding ketone, 3-(1,3-dioxolan-2-yl)cyclohexanone. The stereochemical outcome of this reduction is crucial, leading to either cis or trans diastereomers. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the carbonyl group.

For the reduction of substituted cyclohexanones, highly stereoselective methods have been developed. For instance, treating cyclic ketones with lithium dispersion in the presence of catalytic amounts of iron(II) chloride or copper(II) chloride in THF at room temperature can lead to the highly stereoselective formation of the more thermodynamically stable alcohol isomer. organic-chemistry.org Furthermore, catalytic enone hydrometallation has emerged as a powerful strategy for generating enolates, which can then undergo highly diastereoselective aldol and Michael cycloreductions, offering another pathway to functionalized cyclohexanol rings. organic-chemistry.org

The reduction of 1,3-diketones and β-hydroxyketones to their corresponding 1,3-diols has been shown to be highly stereoselective when conducted in the presence of proteins like bovine or human albumin, yielding anti-1,3-diols with high diastereomeric excess. rsc.org While the precursor to our target molecule is not a 1,3-dicarbonyl, this illustrates the power of directed reductions in achieving specific stereoisomers.

Novel and Sustainable Synthetic Protocols for this compound

Modern organic synthesis places a strong emphasis on the development of sustainable, efficient, and safe manufacturing processes.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are run in continuous streams through reactors rather than in large batches, offers significant advantages in terms of safety, efficiency, heat and mass transfer, and scalability. ntnu.nopharmasalmanac.com For a potential synthesis of this compound, both the acetalization and the reduction steps could be adapted to a flow process.

The synthesis of cyclohexene (B86901) oxide, a related cyclic compound, has been successfully achieved using a flow technique involving the gas-liquid oxidation of cyclohexene with air. beilstein-journals.org This demonstrates the capability of flow systems to handle challenging multiphasic reactions safely and efficiently. Similarly, tandem Wittig-Michael reactions to form C-glycosyl acetates have been performed in flow, showcasing improved yields at higher temperatures and pressures compared to batch procedures. nih.gov Such principles could be applied to streamline the production of intermediates for our target compound, potentially telescoping multiple reaction steps to reduce waste and processing time. ntnu.no

Biocatalytic Transformations Towards this compound

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. sphinxsai.comtudelft.nl The reduction of a ketone precursor is particularly amenable to biocatalysis. Ketoreductases (KREDs) are well-known for their ability to reduce prochiral ketones to chiral alcohols with high enantioselectivity.

The biocatalytic reduction of various substituted cyclohexanones has been demonstrated using baker's yeast (Saccharomyces cerevisiae), both in its free and immobilized forms. sphinxsai.com Such whole-cell systems are advantageous as they contain cofactor regeneration systems, eliminating the need for expensive external additives. researchgate.net Furthermore, specific enzymes can be selected to favor the formation of a desired stereoisomer of the resulting cyclohexanol. For example, ene reductases (EREDs) have been used for the intramolecular functionalization of substituted cyclohexanones. illinois.edu This enzymatic approach offers a green alternative to traditional metal-based catalysts for the crucial reduction step. researchgate.net

Solvent-Free and Atom-Economical Syntheses of this compound

Atom economy and the reduction of solvent waste are central tenets of green chemistry. The formation of the 1,3-dioxolane ring, typically achieved by the condensation of a carbonyl compound with ethylene glycol, can often be performed under conditions that minimize waste. The reaction is an equilibrium process where the removal of water drives the reaction to completion. While often done in a solvent with a Dean-Stark trap, solvent-free methods are highly desirable.

Optimization of Reaction Parameters and Yields for this compound Production

Optimizing any chemical synthesis involves the systematic variation of key reaction parameters to maximize yield and purity while minimizing cost and environmental impact. For a multi-step synthesis of this compound, each step would require individual optimization.

For the crucial reduction step, parameters such as temperature, pressure, catalyst loading, and solvent choice would be critical. In the hydrogenation of cyclic 1,3-diones to 1,3-diols, temperature, H₂ pressure, and solvent were all found to have significant effects on the reaction rate and the suppression of side reactions. nih.govresearchgate.net For biocatalytic reductions, pH, temperature, substrate concentration, and co-solvent choice are key variables that must be fine-tuned to achieve optimal enzyme activity and selectivity. researchgate.net The use of design of experiments (DoE) methodologies can facilitate the efficient exploration of this multi-dimensional parameter space to identify the optimal conditions for production.

Below is a hypothetical data table illustrating the kind of optimization that might be performed for the reduction of 3-(1,3-dioxolan-2-yl)cyclohexanone.

Table 1: Hypothetical Optimization of Ketone Reduction

| Entry | Reducing Agent | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| 1 | NaBH4 | 25 | Methanol (B129727) | 95 | 60:40 |

| 2 | NaBH4 | 0 | Methanol | 92 | 75:25 |

| 3 | LiAlH4 | 0 | THF | 98 | 90:10 |

| 4 | L-Selectride | -78 | THF | 99 | 5:95 |

| 5 | Baker's Yeast | 30 | Water/Glucose | 85 | >99:1 (S-cis) |

Scale-Up Considerations and Process Intensification for this compound

Transitioning a synthetic route from the laboratory bench to industrial production requires careful consideration of scalability, safety, and cost. Process intensification (PI) is a key strategy in modern chemical manufacturing that aims to develop smaller, cleaner, and more energy-efficient processes. pharmafeatures.comnumberanalytics.com

Chemical Reactivity and Transformations of 3 1,3 Dioxolan 2 Yl Cyclohexanol

Reactions Involving the Hydroxyl Functionality of 3-(1,3-Dioxolan-2-yl)cyclohexanol

The secondary alcohol of this compound is a versatile site for a range of chemical transformations, allowing for the introduction of diverse functional groups and modifications to the cyclohexane (B81311) core.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, and etherification with suitable alkylating agents. These reactions are fundamental for modifying the polarity and steric properties of the molecule.

Esterification: The conversion of alcohols to esters is a common transformation. nih.gov For instance, the reaction of cyclohexanol (B46403) with acetic acid can be efficiently catalyzed by systems like dried Dowex H+ cation-exchange resin with or without sodium iodide (NaI). nih.gov This method is noted for its high yield and environmentally friendly conditions. nih.gov Another approach involves the use of bismuth(III) compounds as catalysts, with Bi(OTf)3 showing high conversion rates. rug.nl A novel process for producing cyclohexanol, a related compound, involves the esterification of cyclohexene (B86901) with acetic acid to form cyclohexyl acetate, which is then hydrogenated. rsc.org This two-step process highlights the industrial relevance of cyclohexanol esterification. rsc.org

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| Cyclohexanol | Acetic Acid | Dowex H+/NaI | Cyclohexyl acetate |

| Benzoic Acid | Heptanol | Bi(OTf)3, 150°C | Heptyl benzoate |

Etherification: The synthesis of ethers from alcohols can be achieved under various conditions. While specific examples for this compound are not prevalent in the provided search results, general principles of ether synthesis would apply.

Selective Oxidation and Reduction Pathways of the Alcohol Group

The secondary alcohol can be selectively oxidized to the corresponding ketone, 4-(1,3-dioxolan-2-yl)cyclohexanone, or potentially reduced under specific conditions, although reduction of a secondary alcohol is less common.

Selective Oxidation: The oxidation of cyclohexanol to cyclohexanone (B45756) is a well-established reaction. nih.govrsc.orgfau.de Various oxidizing agents and catalytic systems can be employed to achieve high selectivity and conversion. For example, using hydrogen peroxide as an oxidant with a WO3 catalyst in the ionic liquid 1-octyl-3-methylimidazolium chloride has been shown to result in 100% conversion of cyclohexanol with 100% selectivity to cyclohexanone. rsc.orgfau.de The oxidation can also be performed on gold surfaces using adsorbed atomic oxygen, where the primary product from cyclohexanol is cyclohexanone. nih.gov

Table 2: Conditions for Selective Oxidation of Cyclohexanol

| Oxidant | Catalyst | Solvent | Conversion | Selectivity to Cyclohexanone |

|---|---|---|---|---|

| Hydrogen Peroxide | WO3 | 1-octyl-3-methylimidazolium chloride | 100% | 100% |

Nucleophilic Substitution and Functionalization via Mitsunobu-type Reactions

The Mitsunobu reaction provides a powerful method for converting the alcohol into a variety of other functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction proceeds by activating the alcohol with the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by a nucleophile in an SN2 fashion. wikipedia.orgorganic-chemistry.org This allows for the introduction of esters, phenyl ethers, thioethers, and nitrogen-containing groups like phthalimides or azides. organic-chemistry.org The choice of nucleophile is crucial and should generally be acidic to avoid side reactions. organic-chemistry.org For sterically hindered alcohols, modifications to the standard protocol, such as using 4-nitrobenzoic acid, can significantly improve yields. orgsyn.org The Mitsunobu reaction has been widely applied in the synthesis of complex natural products. nih.gov

Transformations of the 1,3-Dioxolane (B20135) Moiety of this compound

The 1,3-dioxolane group serves as a protective group for a carbonyl functionality and its chemical transformations are centered around its removal (deprotection) or modification.

Acid-Catalyzed Deprotection and Regeneration of Carbonyl Functionality

The 1,3-dioxolane ring is stable to bases and nucleophiles but can be readily cleaved under acidic conditions to regenerate the parent carbonyl group. organic-chemistry.org This deprotection is a crucial step in multi-step syntheses where the carbonyl group needed to be masked during reactions involving other parts of the molecule.

The cleavage is typically achieved through acid-catalyzed hydrolysis in the presence of water or by transacetalization in a solvent like acetone. organic-chemistry.org Various Lewis acids, such as indium(III) trifluoromethanesulfonate (B1224126) and cerium(III) triflate, can catalyze the deprotection under mild, nearly neutral conditions. organic-chemistry.org Protic ionic liquids have also been shown to be effective catalysts for the hydrolytic cleavage of acetals in aqueous media. researchgate.net

Table 3: Catalysts for Deprotection of 1,3-Dioxolanes

| Catalyst | Conditions |

|---|---|

| Indium(III) trifluoromethanesulfonate | Acetone, room temperature |

| Cerium(III) triflate | Wet nitromethane, room temperature |

| Iodine | Wet neutral conditions |

Ring-Opening Reactions and Derivatizations of the Acetal (B89532) Ring

While the primary function of the 1,3-dioxolane is protection, the ring itself can undergo specific reactions. The cationic ring-opening polymerization of 1,3-dioxolane is a known process, though it is prone to cyclization. rsc.org In the context of a substituted dioxolane like the one in the title compound, such polymerization is less likely, but ring-opening can be induced under specific conditions. For instance, photoinduced electron transfer can lead to the ring opening of α-epoxyketones and subsequent formation of 1,3-dioxolanes. clockss.org Ring-opening polymerization of related 1,3-dioxolan-4-ones has also been studied to produce functional poly(α-hydroxy acid)s. rsc.org

Furthermore, the 1,3-dioxolane ring can be involved in radical reactions. The dioxolan-2-yl radical can be generated and added to electron-deficient alkenes. nsf.gov While these reactions demonstrate the potential reactivity of the dioxolane ring, their application to this compound would depend on the specific reaction conditions and the influence of the cyclohexanol moiety.

Stability Profile and Cleavage Mechanisms of the Dioxolane Linkage

The 1,3-dioxolane group is a cyclic acetal, which imparts a specific stability profile to the molecule. Generally, acetals are resistant to basic and nucleophilic conditions but are susceptible to cleavage under acidic conditions. researchgate.netorganic-chemistry.org

The cleavage of the dioxolane linkage in this compound is typically achieved through acid-catalyzed hydrolysis. chemistrysteps.comyoutube.com This reaction is reversible, and to drive the equilibrium towards the deprotected product—a diol and an aldehyde or ketone—an excess of water is often employed. chemistrysteps.com The mechanism proceeds through protonation of one of the dioxolane oxygen atoms, converting it into a good leaving group. Subsequent intramolecular electron rearrangement, facilitated by the other oxygen atom, leads to the opening of the five-membered ring and the formation of a resonance-stabilized oxonium ion. Nucleophilic attack by water, followed by deprotonation, yields a hemiacetal intermediate. Further protonation of the remaining original dioxolane oxygen and its departure as an alcohol, followed by deprotonation of the resulting protonated carbonyl, regenerates the aldehyde and ethylene (B1197577) glycol. chemistrysteps.comlibretexts.org

The rate and efficiency of this deprotection can be influenced by the nature of the acid catalyst and the reaction conditions. While strong mineral acids are effective, milder, and more selective methods have been developed. For instance, the use of protic ionic liquids in aqueous media has been shown to efficiently cleave dioxolane-protected carbohydrates, offering a potentially greener alternative. researchgate.net Additionally, certain Lewis acids can also facilitate the cleavage of acetals. organic-chemistry.org

While stable to many oxidants, strong oxidizing agents, particularly in the presence of Lewis acids, can cleave the dioxolane ring to yield ester derivatives. organic-chemistry.org

Table 1: General Conditions for Dioxolane Cleavage

| Catalyst/Reagent | Conditions | Product |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Excess water | Aldehyde/Ketone + Diol |

| Protic Ionic Liquids | Aqueous media | Aldehyde/Ketone + Diol |

| Strong Oxidizing Agents + Lewis Acid | Varies | Ester derivatives |

Reactions Pertaining to the Cyclohexyl Ring System of this compound

The presence of a secondary hydroxyl group on the cyclohexyl ring allows for a variety of functionalization reactions. The stereochemical outcome of these reactions is often influenced by the conformational dynamics of the substituted cyclohexane.

The secondary alcohol of this compound can undergo typical reactions of alcohols, such as oxidation, esterification, and etherification. The dioxolane group is generally stable to many of these reaction conditions, allowing for selective modification of the cyclohexyl moiety.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(1,3-dioxolan-2-yl)cyclohexanone. A variety of oxidizing agents can be employed, with chemoselectivity being a key consideration to avoid cleavage of the dioxolane. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred over harsher, acidic chromium-based reagents that could potentially cleave the acetal. organic-chemistry.org Green oxidation methods, such as using sodium hypochlorite (B82951) in the presence of a catalyst, have been developed for the oxidation of cyclohexanols and could be applicable here. youtube.com

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers. Esterification can be achieved using acyl chlorides or anhydrides in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis, although the latter might compete with dioxolane cleavage. Etherification, such as the Williamson ether synthesis, would involve deprotonation of the alcohol with a strong base (to which the dioxolane is stable) followed by reaction with an alkyl halide.

Table 2: Plausible Functionalization Reactions of the Cyclohexyl Alcohol

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | PCC, Dess-Martin Periodinane | Ketone |

| Esterification | Acyl chloride, Pyridine (B92270) | Ester |

| Etherification | NaH, Alkyl halide | Ether |

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. dspmuranchi.ac.in For this compound, there are two possible chair conformations that are in equilibrium through a ring-flip. The relative stability of these two conformers is determined by the steric interactions of the substituents, specifically whether they occupy axial or equatorial positions. gmu.eduopenochem.org

In one chair conformation, both the hydroxyl and the 1,3-dioxolan-2-yl groups can be in equatorial positions, which is generally the more stable arrangement as it minimizes 1,3-diaxial interactions. openochem.org In the other conformer, both substituents would be in axial positions, a significantly less stable arrangement. Therefore, the equilibrium will strongly favor the di-equatorial conformer.

The stereoselectivity of reactions at the C1 hydroxyl group or at other positions on the ring will be heavily influenced by the preferred conformation. For instance, in an oxidation reaction, the approach of the oxidizing agent will be sterically hindered from the axial face by the axial hydrogens at C3 and C5. Conversely, the equatorial face is more accessible. Similarly, for nucleophilic substitution reactions at C1 (after converting the hydroxyl into a good leaving group), the trajectory of the incoming nucleophile will be dictated by the conformational bias of the ring. An SN2 reaction, for example, would require an axial approach of the nucleophile to displace an equatorial leaving group, or an equatorial approach for an axial leaving group. khanacademy.org The favored di-equatorial ground state conformation will thus play a crucial role in determining the transition state energies and, consequently, the major product stereoisomer. organic-chemistry.org

Multi-Component Reactions and Cascade Transformations Utilizing this compound

While specific multi-component reactions (MCRs) involving this compound are not extensively documented, its bifunctional nature makes it a plausible candidate for such transformations. frontiersin.orgrsc.org MCRs are highly efficient processes where three or more reactants combine in a one-pot reaction to form a complex product that incorporates most of the atoms of the starting materials. frontiersin.orgnih.gov

A hypothetical MCR could involve the simultaneous reaction of the hydroxyl group and the latent aldehyde functionality of this compound. For instance, under acidic conditions that promote both dioxolane cleavage and reaction at the hydroxyl group, a Passerini or Ugi-type reaction could potentially be designed. nih.gov In a Passerini three-component reaction, the in-situ generated aldehyde could react with a carboxylic acid and an isocyanide, with the cyclohexanol moiety either participating as a fourth component or requiring prior modification.

Cascade reactions, where the product of one reaction becomes the substrate for the next in a single synthetic operation, could also be envisioned. A common cascade sequence involves the deprotection of the dioxolane to unmask the aldehyde, which then undergoes an intramolecular reaction with a functional group previously installed on the cyclohexyl ring. For example, if the hydroxyl group at C1 was converted to a nucleophilic species, deprotection of the dioxolane could trigger an intramolecular cyclization.

Mechanistic Investigations of Reaction Pathways Involving this compound

Mechanistic studies for reactions involving this compound would focus on the well-established principles of physical organic chemistry.

Mechanism of Dioxolane Cleavage: As detailed in section 3.2.3, the mechanism of acid-catalyzed hydrolysis is a well-understood process involving protonation, ring-opening to a stabilized carbocation, and nucleophilic attack by water. chemistrysteps.comlibretexts.org Isotopic labeling studies, for instance using ¹⁸O-labeled water, could confirm that the oxygen atom in the regenerated carbonyl group originates from the solvent.

Mechanism of Reactions on the Cyclohexyl Ring: For reactions at the C1 hydroxyl group, mechanistic investigations would probe the role of the neighboring 1,3-dioxolan-2-yl group. While sterically bulky, it is electronically withdrawing, which could influence the reactivity of the adjacent carbon. For instance, in an SN1-type reaction where the hydroxyl group is converted to a leaving group, the electron-withdrawing nature of the dioxolane substituent would destabilize a developing positive charge at C1, thus disfavoring an SN1 pathway. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.org Conversely, in an oxidation reaction, the inductive effect might slightly activate the C-H bond at C1 towards cleavage.

Computational studies, such as those using density functional theory (DFT), would be invaluable for mapping the potential energy surfaces of various reaction pathways. nih.gov Such studies could provide insights into the transition state geometries and energies, corroborating the stereochemical outcomes predicted by conformational analysis and helping to elucidate the precise mechanisms of multi-component or cascade reactions.

Advanced Spectroscopic and Structural Elucidation of 3 1,3 Dioxolan 2 Yl Cyclohexanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the intricate structure of 3-(1,3-Dioxolan-2-yl)cyclohexanol. Both ¹H and ¹³C NMR spectra provide critical information regarding the chemical environment of each atom. Due to the lack of specific published spectra for this exact compound, the following data are predicted based on established chemical shift values for cyclohexanol (B46403) and dioxolane moieties. mdpi.comnih.gov

The ¹H NMR spectrum would be expected to show complex multiplets for the cyclohexane (B81311) ring protons, a distinct signal for the proton on the carbon bearing the hydroxyl group (CH-OH), a characteristic triplet for the acetal (B89532) proton (O-CH-O), and signals for the ethylene (B1197577) glycol bridge of the dioxolane ring. The ¹³C NMR spectrum would similarly display unique signals for each carbon atom in the molecule.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| C1-H (CH-OH) | ~3.6-4.1 (multiplet) | ~68-72 | Chemical shift is dependent on stereochemistry (axial/equatorial). |

| C2-H | ~1.2-2.1 (multiplet) | ~30-36 | Diastereotopic protons would show complex splitting. |

| C3-H | ~1.7-2.0 (multiplet) | ~40-45 | Position is adjacent to the dioxolane substituent. |

| C4-H | ~1.1-1.9 (multiplet) | ~24-29 | |

| C5-H | ~1.1-1.9 (multiplet) | ~24-29 | |

| C6-H | ~1.2-2.1 (multiplet) | ~30-36 | |

| Acetal CH | ~4.8 (triplet, J ≈ 4-5 Hz) | ~102-105 | Characteristic signal for the dioxolane acetal proton. |

| Dioxolane CH₂ | ~3.8-4.0 (multiplet) | ~64-66 | Protons of the ethylene glycol bridge. |

| OH | Variable (broad singlet) | - | Position depends on solvent, concentration, and temperature. |

2D NMR Techniques for Comprehensive Connectivity and Stereochemical Assignment

To unambiguously assign the signals and determine the connectivity and relative stereochemistry, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Key correlations would be observed between the C1-H proton and its neighbors on C2 and C6, and between the C3-H proton and its neighbors on C2 and C4. This helps to trace the proton network through the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in the data table.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular fragments. For instance, correlations would be expected from the acetal proton (on C7) to the C3 and C1' carbons, confirming the attachment of the dioxolane ring to the cyclohexane ring at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the stereochemistry, specifically the cis or trans relationship between the hydroxyl and dioxolanyl groups. For the trans isomer, a NOE correlation would be observed between the axial C1-H and the axial C3-H. For the cis isomer, a correlation between an axial proton at C1 and an equatorial proton at C3 (or vice-versa) would be expected.

Variable Temperature NMR for Conformational Studies and Dynamic Processes

The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. The substituents can occupy either axial or equatorial positions, with the equilibrium favoring the conformer where bulky groups are in the more stable equatorial position.

Variable Temperature (VT) NMR studies would provide insight into this dynamic process. At room temperature, the rapid chair-chair interconversion results in time-averaged NMR signals. As the temperature is lowered, this flipping process slows down. If the temperature is lowered sufficiently (e.g., to below -80 °C), it may be possible to "freeze out" the individual conformers. This would lead to a doubling of the NMR signals, with one set corresponding to the conformer with an axial hydroxyl group and the other to the conformer with an equatorial hydroxyl group. By integrating the signals of the two conformers at low temperature, their relative populations can be determined, allowing for the calculation of the conformational free energy difference (ΔG°).

Chiral NMR and Derivatization for Enantiomeric Excess Determination

The this compound molecule is chiral, with stereocenters at C1 and C3. Therefore, it can exist as a mixture of enantiomers. To determine the enantiomeric excess (% ee) of a sample, chiral NMR techniques are employed.

This is typically achieved by one of two methods:

Chiral Derivatizing Agents (CDAs): The racemic alcohol is reacted with an enantiomerically pure chiral agent, such as Mosher's acid chloride, to form a mixture of diastereomeric esters. These diastereomers are no longer mirror images and will exhibit distinct and separable signals in the NMR spectrum. The integration of these signals allows for a direct measurement of the enantiomeric ratio.

Chiral Solvating Agents (CSAs): A chiral agent, like Pirkle's alcohol, is added to the NMR sample. It forms transient, weak diastereomeric complexes with each enantiomer of the analyte. These complexes have slightly different chemical shifts, leading to the splitting of signals in the ¹H or ¹³C NMR spectrum, which can then be used to quantify the enantiomers.

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis

HRMS is a powerful technique used to determine the elemental composition of a molecule with high precision and to elucidate its structure through fragmentation analysis.

Accurate Mass Measurement for Molecular Formula Confirmation

The first step in mass spectrometric analysis is the confirmation of the molecular formula. For this compound, the molecular formula is C₉H₁₆O₃. High-resolution mass spectrometry, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can measure the mass of the protonated molecule [M+H]⁺ with extremely high accuracy.

Molecular Formula: C₉H₁₆O₃

Monoisotopic Mass: 172.1099 u

[M+H]⁺ (Protonated Molecule): 173.1172 u

An experimental HRMS measurement within a narrow tolerance (typically < 5 ppm) of the calculated mass for the [M+H]⁺ ion would provide strong evidence to confirm the elemental composition of C₉H₁₆O₃.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., m/z 173.1) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. The fragmentation of this compound would likely proceed through pathways characteristic of both alcohols and cyclic acetals.

A plausible fragmentation pathway would include:

Loss of Water: A common fragmentation for alcohols, leading to a fragment ion at m/z 155.1.

Cleavage of the Dioxolane Ring: The dioxolane moiety is prone to fragmentation. A key fragment would be the oxonium ion resulting from the cleavage of the C-O bonds within the acetal, or loss of ethylene oxide.

Ring Opening of Cyclohexane: The cyclohexane ring can also undergo fragmentation, often following the initial loss of water.

Plausible MS/MS Fragmentation Data for [C₉H₁₆O₃+H]⁺

| m/z (u) | Proposed Formula of Fragment | Proposed Loss | Structural Interpretation |

| 155.1066 | [C₉H₁₅O₂]⁺ | H₂O | Loss of the hydroxyl group as water. |

| 129.0910 | [C₇H₁₃O₂]⁺ | C₂H₄O | Loss of ethylene oxide from the dioxolane ring. |

| 111.0804 | [C₇H₁₁O]⁺ | H₂O + C₂H₄O | Sequential loss of water and ethylene oxide. |

| 99.0440 | [C₅H₇O₂]⁺ | C₄H₉ | Fragmentation involving the cyclohexane ring. |

| 73.0284 | [C₃H₅O₂]⁺ | C₆H₁₁O | Formation of the protonated dioxolane fragment. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure of this compound. These techniques are complementary, with IR spectroscopy being particularly sensitive to polar functional groups and Raman spectroscopy excelling in the analysis of non-polar moieties and skeletal vibrations.

Characteristic Functional Group Vibrations and Spectral Fingerprinting

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands and scattering peaks corresponding to its constituent functional groups: the hydroxyl (-OH) group, the cyclohexyl ring, and the 1,3-dioxolane (B20135) ring.

The hydroxyl group gives rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to O-H stretching vibrations, with the broadening resulting from intermolecular hydrogen bonding. nist.gov The corresponding C-O stretching vibration of the secondary alcohol is expected to appear as a strong band in the 1050-1150 cm⁻¹ region.

The 1,3-dioxolane ring has several characteristic vibrations. The C-O-C stretching vibrations of the acetal group are expected to produce strong bands in the IR spectrum, typically in the 1040-1150 cm⁻¹ region. docbrown.info The symmetric and asymmetric stretching of the C-H bonds in the dioxolane and cyclohexane rings would appear in the 2850-3000 cm⁻¹ region.

The "fingerprint region" of the spectra, from approximately 1500 cm⁻¹ to 400 cm⁻¹, will contain a complex series of bands arising from bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ groups, as well as skeletal vibrations of the cyclohexane and dioxolane rings. These patterns are unique to the molecule and can be used for its identification.

Table 1: Predicted Characteristic Infrared (IR) and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |

| Cyclohexane/Dioxolane | C-H Stretch | 2850-3000 | Medium-Strong | Strong |

| Acetal (C-O-C) | Asymmetric Stretch | 1150-1085 | Strong | Medium |

| Secondary Alcohol (C-O) | C-O Stretch | 1100-1030 | Strong | Medium |

| Acetal (C-O-C) | Symmetric Stretch | 1070-1020 | Medium | Strong |

| Cyclohexane | Ring Vibrations | 800-1200 | Medium | Strong |

Note: The predicted values are based on typical ranges for the respective functional groups and may vary based on the specific molecular environment and conformational state of this compound.

Conformational Information Derived from Vibrational Modes

The vibrational spectra of this compound are sensitive to its conformational isomers. The cyclohexane ring can exist in chair, boat, and twist-boat conformations, with the chair conformation being the most stable. youtube.com The substituents, the hydroxyl and 1,3-dioxolan-2-yl groups, can occupy either axial or equatorial positions.

X-ray Crystallography and Solid-State Structural Analysis of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of this compound itself might be challenging, the analysis of its crystalline derivatives can provide invaluable structural information.

Determination of Absolute Configuration and Crystal Packing

For a chiral molecule like this compound, which exists as a pair of enantiomers, X-ray crystallography of a single enantiomer or a derivative containing a known chiral auxiliary allows for the unambiguous determination of its absolute configuration. nih.gov This is typically achieved through the analysis of anomalous dispersion effects, especially if a heavy atom is present in the structure.

The crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles, confirming the conformational preferences of the cyclohexane and dioxolane rings in the solid state. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and weaker C-H···O interactions, which govern the supramolecular architecture.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Enantiomers

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like this compound. These methods rely on the differential interaction of left and right circularly polarized light with the enantiomers.

Elucidation of Absolute Configuration Based on Chiroptical Properties

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. An optically active molecule will exhibit CD signals (Cotton effects) in the regions of its UV-Vis absorptions. The sign and magnitude of the Cotton effects are exquisitely sensitive to the stereochemistry of the molecule. biu.ac.il

For this compound, the chromophores are the hydroxyl and the acetal groups, which have weak electronic transitions in the accessible UV region. The CD spectrum would likely be dominated by the contributions from the chiral centers on the cyclohexane ring. Empirical rules, such as the octant rule for cyclohexanones, and theoretical calculations can be used to correlate the observed CD spectrum with the absolute configuration of the enantiomers. rsc.org

ORD spectroscopy measures the change in optical rotation with wavelength. rsc.org A plain ORD curve, which shows a gradual change in rotation, is observed at wavelengths away from an absorption band. In the vicinity of an absorption band, a Cotton effect is observed, where the rotation changes dramatically, crossing the zero-rotation axis at the wavelength of the absorption maximum. The shape and sign of the Cotton effect in the ORD curve are directly related to the absolute configuration of the enantiomer. researchgate.net

Table 2: Spectroscopic and Crystallographic Techniques for the Structural Elucidation of this compound

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Presence of functional groups (-OH, C-O-C), hydrogen bonding. |

| Raman Spectroscopy | Skeletal vibrations, conformational analysis, non-polar group analysis. |

| X-ray Crystallography (of derivatives) | Absolute configuration, bond lengths, bond angles, torsion angles, crystal packing, intermolecular interactions. |

| Circular Dichroism (CD) | Absolute configuration, conformational analysis of chiral molecules. |

| Optical Rotatory Dispersion (ORD) | Absolute configuration, relationship between optical rotation and wavelength. |

Theoretical and Computational Investigations of 3 1,3 Dioxolan 2 Yl Cyclohexanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic environment of a molecule. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a unique perspective on the electronic structure and energetics of 3-(1,3-Dioxolan-2-yl)cyclohexanol.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) has become a popular computational method due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and other properties of a molecule. For this compound, DFT studies can illuminate the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for predicting reactivity, as areas of high electron density are often associated with nucleophilic character, while areas of low electron density indicate electrophilic character.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. In this compound, the HOMO is expected to have significant contributions from the oxygen atoms of the hydroxyl and dioxolane groups, while the LUMO is likely to be distributed over the carbon skeleton.

Table 1: Illustrative DFT-Calculated Electronic Properties of the Most Stable Conformer of this compound

| Property | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for a molecule of this nature.

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate results. Geometry optimization is a key application of ab initio methods, where the goal is to find the lowest energy arrangement of atoms in a molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

Comprehensive Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the cyclohexane (B81311) and dioxolane rings in this compound gives rise to a complex conformational landscape. A thorough conformational analysis is essential to understand the molecule's three-dimensional structure and how this influences its physical and chemical properties.

Identification of Stable Conformers and Energetic Minima

The cyclohexane ring in this compound can adopt several conformations, with the chair form being the most stable. gmu.edu The substituents—the hydroxyl group and the 1,3-dioxolan-2-yl group—can be in either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. Therefore, the most stable conformer is expected to have both the hydroxyl and the 1,3-dioxolan-2-yl groups in equatorial positions.

The 1,3-dioxolane (B20135) ring also has multiple conformations, typically described as envelope and twist forms. The interplay between the conformations of the two rings leads to a number of possible stable conformers, each corresponding to a local minimum on the potential energy surface. Computational methods can be used to systematically explore these possibilities and rank them by their relative energies.

Table 2: Illustrative Relative Energies of Stable Conformers of this compound

| Cyclohexane Conformation | Hydroxyl Position | 1,3-Dioxolan-2-yl Position | Relative Energy (kcal/mol) (Illustrative) |

| Chair | Equatorial | Equatorial | 0.00 |

| Chair | Axial | Equatorial | 1.2 |

| Chair | Equatorial | Axial | 2.5 |

| Chair | Axial | Axial | 4.8 |

| Twist-Boat | - | - | 5.5 |

Note: The values in this table are illustrative and represent a plausible energetic ordering based on known conformational principles.

Calculation of Rotational Barriers and Conformational Interconversion Pathways

The different stable conformers of this compound can interconvert through rotations around single bonds and ring-flipping processes. The energy required for these transformations is known as the rotational barrier or activation energy. Computational methods can be used to map out the potential energy surface connecting different conformers, identifying the transition states and the corresponding energy barriers.

For example, the ring-flip of the cyclohexane moiety from one chair conformation to another proceeds through higher-energy twist-boat and boat intermediates. The energy barrier for this process is a key parameter that determines the rate of interconversion at a given temperature. Similarly, the rotation around the C-C bond connecting the two rings has its own rotational barrier, which influences the relative orientation of the rings.

Molecular Dynamics (MD) Simulations of this compound

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. In an MD simulation, the motion of each atom is calculated based on a force field, which is a set of empirical functions and parameters that describe the potential energy of the system.

MD simulations of this compound can provide insights into its conformational flexibility, the time scales of conformational changes, and the influence of the surrounding environment (e.g., a solvent). By simulating the molecule in a box of water molecules, for instance, one can study how hydrogen bonding between the hydroxyl group and water affects the conformational preferences of the molecule. The trajectory of the atoms over the course of the simulation can be analyzed to understand the dynamic equilibrium between different conformers and to calculate various time-dependent properties.

Dynamics of the Cyclohexyl and Dioxolane Moieties in Solution

The conformational flexibility of this compound is primarily dictated by the dynamics of its two constituent ring systems: the cyclohexyl and the 1,3-dioxolane moieties.

The cyclohexane ring is well-known to adopt a chair conformation as its most stable arrangement, which minimizes both angle and torsional strain. pressbooks.pub For substituted cyclohexanes, a ring flip can occur, interconverting axial and equatorial positions of the substituents. In the case of this compound, both the hydroxyl and the dioxolanyl groups can exist in either an axial or an equatorial position. Computational studies on cyclohexanol (B46403) itself have identified four stable conformers, considering the position of the hydroxyl group (axial or equatorial) and the orientation of the hydroxyl hydrogen. researchgate.net The equatorial conformers are generally more stable than the axial ones due to the avoidance of 1,3-diaxial interactions. sapub.org For this compound, a similar equilibrium between diequatorial and diaxial conformers, as well as axial-equatorial conformers, is expected. The relative energies of these conformers would be influenced by the steric bulk of the dioxolane group and potential intramolecular hydrogen bonding between the hydroxyl group and the oxygens of the dioxolane ring.

The 1,3-dioxolane ring also possesses conformational flexibility. While it is a five-membered ring, it is not planar and undergoes pseudorotation, a continuous conformational change that relieves torsional strain. The most common conformations are the envelope and twist (or half-chair) forms. The energy barrier between these conformations is typically low, leading to a dynamic equilibrium at room temperature. The substitution at the 2-position of the dioxolane ring, as in the case of the cyclohexyl group in the target molecule, will influence the preferred conformation of the dioxolane ring.

Solvent Effects on Conformational Equilibria

The conformational equilibrium of a molecule can be significantly influenced by the solvent environment. For this compound, the polarity of the solvent is expected to play a crucial role. In nonpolar solvents, intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the dioxolane oxygens, might be more favorable, potentially stabilizing conformers where these groups are in close proximity.

In polar protic solvents, such as water or alcohols, the solvent molecules can form hydrogen bonds with both the hydroxyl and the dioxolane groups. This intermolecular hydrogen bonding can compete with and disrupt intramolecular hydrogen bonds. rsc.org Consequently, conformers that allow for greater exposure of these functional groups to the solvent may become more populated. rsc.org Theoretical studies on the solvent effects on the conformational equilibrium of molecules like 1,1,2-trichloroethane (B165190) have shown that the relative populations of conformers can be correlated with solvent parameters such as dipolarity. rsc.org

Computational methods, particularly those that incorporate implicit or explicit solvent models, are essential for studying these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which can be computationally efficient for estimating the energetic effects of the solvent on different conformers. Explicit solvent models, used in MD simulations, involve surrounding the solute molecule with a number of solvent molecules, providing a more detailed picture of specific solute-solvent interactions.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound, especially when authentic experimental spectra are unavailable for comparison.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govresearchgate.net The process typically involves:

Conformational Search: Identifying the low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer, often including a solvent model. comporgchem.com

NMR Calculation: Calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO). researchgate.net

Boltzmann Averaging: The predicted chemical shifts for each conformer are averaged based on their calculated relative populations (Boltzmann distribution) to obtain the final predicted spectrum. comporgchem.com

For this compound, the predicted ¹H and ¹³C chemical shifts would be sensitive to the axial or equatorial orientation of the substituents and the conformation of the dioxolane ring. For instance, axial protons on a cyclohexane ring typically resonate at a higher field (lower δ) than their equatorial counterparts. The chemical shifts of the carbons in the cyclohexane and dioxolane rings would also be characteristic of their local electronic environment.

Below is an illustrative table of predicted ¹³C NMR chemical shifts for a hypothetical major conformer of this compound, based on general knowledge of similar structures.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C(OH) | 68-75 |

| C(dioxolane-CH) | 100-105 |

| C(dioxolane-CH₂) | 63-68 |

| Cyclohexyl CH₂ | 20-45 |

Vibrational Frequency Calculations and Spectral Assignment

Computational vibrational spectroscopy is a technique used to predict the infrared (IR) and Raman spectra of molecules. arxiv.orgnih.gov By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the vibrational frequencies and their corresponding normal modes. These calculations are typically performed using DFT methods. researchgate.net

The predicted vibrational spectrum for this compound would exhibit characteristic bands for its functional groups. These would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The exact position would depend on the extent of hydrogen bonding.

C-H stretches: Bands in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the cyclohexyl and dioxolane rings.

C-O stretches: Strong absorptions in the 1000-1200 cm⁻¹ range due to the C-O bonds of the alcohol and the acetal (B89532).

The calculated frequencies are often systematically overestimated compared to experimental values, and thus a scaling factor is commonly applied to improve the agreement. researchgate.net Comparing the predicted spectrum with an experimental one can aid in the assignment of the observed vibrational bands to specific molecular motions.

Prediction of Chiroptical Properties (CD, ORD)

Since this compound is a chiral molecule, it is expected to exhibit optical activity, which can be characterized by circular dichroism (CD) and optical rotatory dispersion (ORD). Ab initio and DFT calculations have proven to be powerful tools for predicting these chiroptical properties. researchgate.net

In Silico Reactivity Predictions and Mechanistic Insights for Transformations of this compound

Computational methods can provide valuable insights into the reactivity of a molecule and the mechanisms of its chemical transformations. For this compound, two primary sites of reactivity are the hydroxyl group and the acetal functionality of the dioxolane ring.

The hydroxyl group can undergo oxidation to a ketone. The mechanism of alcohol oxidation, for example by chromic acid or hypochlorite (B82951), can be investigated computationally. liu.edulibretexts.org Such studies can determine the transition state structures and activation energies for the reaction, providing a detailed understanding of the reaction pathway. For instance, a plausible mechanism for the oxidation of the secondary alcohol in this compound to the corresponding ketone, 3-(1,3-dioxolan-2-yl)cyclohexanone, could be modeled.

The dioxolane ring , being an acetal, is susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde (in this case, part of a dicarbonyl compound) and ethylene (B1197577) glycol. chemistrysteps.com The mechanism of acetal hydrolysis is well-established to proceed via a resonance-stabilized oxocarbenium ion intermediate. researchgate.netacs.org Computational studies can be employed to model this reaction, including the role of the acid catalyst and solvent molecules in the proton transfer steps. ic.ac.uk The stability of the oxocarbenium ion intermediate can be calculated, which is a key factor in determining the rate of the hydrolysis reaction. researchgate.net

By mapping the potential energy surface and identifying the transition states and intermediates for these transformations, computational chemistry can predict the most likely reaction pathways and the conditions under which these reactions would occur.

Chemoinformatic Approaches to Structure-Reactivity Relationships within this compound Scaffolds

The exploration of structure-reactivity relationships through chemoinformatic approaches offers a powerful lens for understanding and predicting the chemical behavior of molecules like this compound and its derivatives. By leveraging computational models and statistical methods, researchers can establish quantitative links between the structural features of a compound and its reactivity, thereby guiding the design of new molecules with desired properties. This section delves into the application of these in silico techniques to the this compound scaffold.

At the heart of chemoinformatic analysis lies the concept of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. For the this compound scaffold, these descriptors can quantify various features, from the simple count of atoms and bonds to more complex three-dimensional arrangements and electronic properties.

Quantitative Structure-Reactivity Relationship (QSPR) models are a cornerstone of this field. These mathematical models aim to create a correlation between the calculated molecular descriptors and an experimentally observed reactivity parameter. For instance, a QSPR study on a series of this compound derivatives could predict their rate of a specific reaction, such as oxidation of the hydroxyl group or hydrolysis of the dioxolane ring, based on a combination of descriptors.

A hypothetical QSPR model might be represented by a linear equation:

Reactivity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where Reactivity is the property of interest, D1, D2, ... Dn are the molecular descriptors, and c0, c1, c2, ... cn are the regression coefficients determined from the statistical analysis of a training set of molecules.

The development of a robust QSPR model involves several key steps: the careful selection of a diverse set of compounds within the this compound scaffold, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors using statistical techniques like multiple linear regression or machine learning algorithms, and rigorous validation of the model's predictive power.

The insights gained from such models can be profound. For example, a model might reveal that the reactivity of the cyclohexanol hydroxyl group is strongly influenced by the steric bulk of substituents on the cyclohexyl ring or by the electronic environment of the dioxolane moiety. These findings can then be used to rationally design new derivatives with enhanced or diminished reactivity for specific applications.

The following interactive table showcases a hypothetical dataset of this compound derivatives and some of the key molecular descriptors that could be used in a QSPR study to predict their relative reactivity.

| Compound | IUPAC Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Relative Reactivity |

| 1 | This compound | 172.22 | 1.2 | 49.69 | 1.0 |

| 2 | 4-Methyl-3-(1,3-dioxolan-2-yl)cyclohexanol | 186.25 | 1.7 | 49.69 | 1.2 |

| 3 | 4-Fluoro-3-(1,3-dioxolan-2-yl)cyclohexanol | 190.21 | 1.3 | 49.69 | 1.5 |

| 4 | 3-(1,3-Dioxolan-2-yl)cyclohexane-1,4-diol | 188.22 | 0.8 | 69.92 | 0.8 |

| 5 | 2-(3-Hydroxycyclohexyl)-1,3-dioxolane-4-methanol | 202.25 | 0.9 | 69.92 | 1.1 |

Applications of 3 1,3 Dioxolan 2 Yl Cyclohexanol As a Synthetic Synthon and Precursor

A Gateway to Complex Organic Molecules

The strategic placement of a hydroxyl group and a masked aldehyde on a cyclohexane (B81311) ring makes 3-(1,3-Dioxolan-2-yl)cyclohexanol a powerful tool for synthetic chemists. This arrangement allows for sequential and site-selective reactions, paving the way for the construction of intricate molecular frameworks.

A Precursor to Chiral Building Blocks with Diverse Functionalities

The inherent chirality of this compound, which can exist as different stereoisomers, makes it an attractive starting material for the synthesis of enantiopure compounds. The hydroxyl group can serve as a handle for enzymatic or chemical resolution, or it can direct stereoselective reactions on the cyclohexane ring. Once the desired stereochemistry is established, the dioxolane protecting group can be readily removed to unveil the aldehyde, which can then participate in a myriad of transformations such as aldol (B89426) reactions, Wittig reactions, or reductive aminations. This versatility allows for the creation of a diverse library of chiral building blocks with tailored functionalities, crucial for the synthesis of pharmaceuticals and other biologically active molecules. The use of cyclohexyl-based chiral auxiliaries is a well-established strategy in asymmetric synthesis, and while direct research on this compound as an auxiliary is limited, the principle of using such scaffolds is sound. sigmaaldrich.comnih.gov

A Key Intermediate in the Total Synthesis of Complex Natural Product Scaffolds

The total synthesis of natural products often requires the assembly of complex carbocyclic cores. nih.gov The structure of this compound is reminiscent of substructures found in various natural products. For instance, functionalized cyclohexane rings are central to many terpenes and alkaloids. nih.govaua.gr While specific total syntheses explicitly detailing the use of this compound as a key intermediate are not extensively documented in readily available literature, its potential is evident. A synthetic strategy could involve the elaboration of the hydroxyl group to introduce further complexity, followed by the deprotection and reaction of the aldehyde to forge a key bond in the target molecule's scaffold. The synthesis of complex molecules often relies on the strategic use of such bifunctional building blocks to construct intricate architectures efficiently. uni-konstanz.dersc.org

Elaboration into Advanced Functionalized Cyclohexane Derivatives

The reactivity of both the hydroxyl and the protected aldehyde groups allows for the systematic elaboration of the cyclohexane ring into highly functionalized derivatives. The hydroxyl group can be oxidized to a ketone, which then allows for alpha-functionalization or participation in conjugate additions. Alternatively, it can be converted into a leaving group for substitution reactions. The aldehyde, once deprotected, opens up a vast landscape of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual reactivity enables the synthesis of a wide range of substituted cyclohexanes with precise control over the placement of functional groups, which is a key aspect in the development of new synthetic methodologies and the construction of novel molecular entities. nih.govresearchgate.net The synthesis of functionalized cyclohexanone (B45756) derivatives, for example, often starts from precursors with protected functionalities, highlighting the importance of synthons like this compound. nih.gov

Contributions to Polymer Chemistry and Advanced Materials Science

Beyond its role in small molecule synthesis, the unique structure of this compound also lends itself to applications in the realm of polymer chemistry and materials science.

A Monomer for the Synthesis of Specialty Polymers and Copolymers

The hydroxyl group of this compound can act as an initiator or a monomer in ring-opening polymerization of cyclic esters or ethers, leading to the formation of polyesters and polyethers with pendant dioxolane-functionalized cyclohexane rings. These pendant groups can be further modified post-polymerization by deprotecting the aldehyde and performing subsequent reactions. This approach allows for the synthesis of functional polymers with tailored properties. For example, the resulting aldehydes could be used for cross-linking the polymer chains or for grafting other molecules onto the polymer backbone. The polymerization of dioxolane itself is a known process, and incorporating a functionalized cyclohexane unit could lead to polymers with unique thermal and mechanical properties. escholarship.orgresearchgate.net

A Scaffold for the Construction of Dendrimers and Supramolecular Architectures

Dendrimers are highly branched, well-defined macromolecules with a central core, branching units, and terminal functional groups. nih.gov The trifunctional nature of a deprotected and further functionalized this compound (after converting the hydroxyl to another reactive site) could serve as a branching point in the synthesis of dendrimers. By strategically employing protection and deprotection steps, successive generations of the dendrimer can be built upon the cyclohexane scaffold. The resulting dendritic structures could find applications in areas such as drug delivery, catalysis, and sensing. The synthesis of dendrimers often relies on core molecules with multiple reactive sites, and functionalized cyclic structures are attractive candidates for this purpose. nih.govresearchgate.net

Components in the Development of Novel Liquid Crystalline Systems